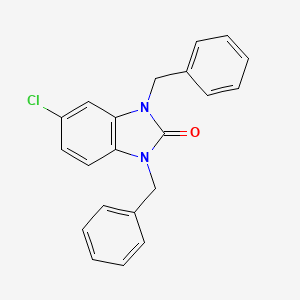

![molecular formula C16H18ClN3O3S B5510864 N-(5-氯-2-吡啶基)-3-[(二乙氨基)磺酰基]苯甲酰胺](/img/structure/B5510864.png)

N-(5-氯-2-吡啶基)-3-[(二乙氨基)磺酰基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

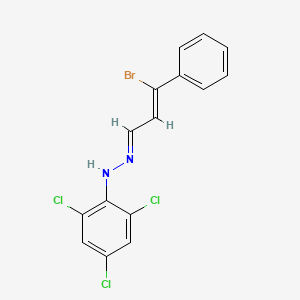

N-(5-chloro-2-pyridinyl)-3-[(diethylamino)sulfonyl]benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as CDP323 and belongs to the class of sulfonyl-containing compounds. CDP323 has been shown to exhibit potent inhibitory activity against several enzymes and receptors, making it a promising candidate for the development of novel drugs.

科学研究应用

药物化学中的合成和稳定性

对相关化合物(如苯并咪唑亚砜)的稳定性和活性的研究表明,在特定条件下,这些化合物会转化为活性亚磺酰胺,这为设计具有优化稳定性和效力的化合物以用于医疗应用提供了见解。Ife 等人 (1989) 的研究通过展示如何通过对吡啶部分进行修饰来影响此类化合物的稳定性和活性,对此进行了说明 [Ife 等人,1989].

代谢研究

对相关化合物的代谢命运和分布的研究提供了有关其吸收、分布、代谢和排泄 (ADME) 特征的宝贵信息。例如,Yue 等人 (2011) 对刺猬通路抑制剂 GDC-0449 的研究揭示了大鼠和狗中广泛的代谢和排泄模式,有助于理解类似化合物的药代动力学 [Yue 等人,2011].

合成方法

Mehmood 等人 (2021) 描述的吡啶衍生物合成方法的进步展示了从苯甲酰胺中创建吡啶衍生物的高效一锅法程序,这对于开发新的治疗方法和研究工具至关重要 [Mehmood 等人,2021].

生物活性

对苯甲酰胺衍生物的生物活性的探索提供了对其潜在治疗应用的见解。Ajani 等人 (2012) 合成了一系列具有抗菌特性的磺酰胺,突出了苯甲酰胺相关化合物的多功能生物活性 [Ajani 等人,2012].

材料科学应用

在材料科学中,Hassan 等人 (2015) 讨论的含有磺酰胺基团的新型聚合物的开发展示了苯甲酰胺衍生物在制造具有潜在抗菌特性的材料中的应用,为研究和开发开辟了新的途径 [Hassan 等人,2015].

作用机制

Target of Action

The primary target of N-(5-Chloro-pyridin-2-yl)-3-diethylsulfamoyl-benzamide is the Jumonji demethylases . These enzymes play a crucial role in the regulation of gene expression by removing methyl groups from histones, which can alter the structure of chromatin and influence transcriptional activity .

Mode of Action

N-(5-Chloro-pyridin-2-yl)-3-diethylsulfamoyl-benzamide acts as a selective inhibitor of Jumonji demethylases . . This selectivity ensures that the compound specifically targets Jumonji demethylases, leading to changes in gene expression.

Biochemical Pathways

The inhibition of Jumonji demethylases by N-(5-Chloro-pyridin-2-yl)-3-diethylsulfamoyl-benzamide can affect various biochemical pathways related to gene expression. The exact pathways and their downstream effects can vary depending on the specific Jumonji demethylase being targeted and the cellular context. The overall effect is a change in the methylation status of histones, which can lead to alterations in chromatin structure and gene expression .

Result of Action

The result of N-(5-Chloro-pyridin-2-yl)-3-diethylsulfamoyl-benzamide’s action is the inhibition of Jumonji demethylases, leading to changes in histone methylation and, consequently, gene expression . This can have various molecular and cellular effects, depending on the specific genes affected. For example, changes in gene expression could potentially influence cell proliferation, differentiation, or survival.

属性

IUPAC Name |

N-(5-chloropyridin-2-yl)-3-(diethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O3S/c1-3-20(4-2)24(22,23)14-7-5-6-12(10-14)16(21)19-15-9-8-13(17)11-18-15/h5-11H,3-4H2,1-2H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTBOAXZSUXNTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Chloro-pyridin-2-yl)-3-diethylsulfamoyl-benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

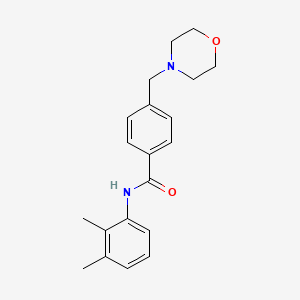

![3-(4-methyl-1-piperidinyl)-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5510793.png)

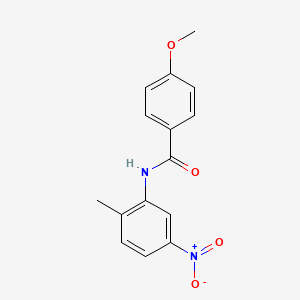

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5510802.png)

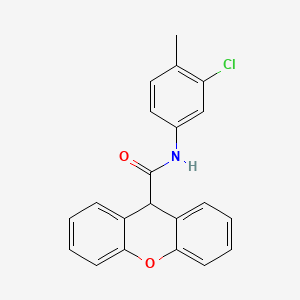

![5-(3-chlorobenzylidene)-3-[(3-chlorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5510809.png)

![6-(2-furyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5510833.png)

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5510836.png)

![2-[(4-chlorophenoxy)methyl]-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5510853.png)